5,6-Dimethyl-1-oxaspiro[2.5]octane
Description
Contextualization within Oxaspiro Systems Chemistry
Oxaspiro compounds, which feature a spirocyclic structure containing an oxygen atom in one of the rings, are prevalent in a variety of natural products and have shown promise in medicinal chemistry. The inclusion of an oxirane (epoxide) ring, as is the case in 1-oxaspiro[2.5]octane systems, introduces a degree of ring strain and a reactive site for nucleophilic attack, making them valuable intermediates in organic synthesis. These systems are integral to the construction of more complex molecular frameworks. The inherent three-dimensionality of spirocycles can lead to improved pharmacological properties in drug candidates. bldpharm.comnih.gov
Significance of Spiro[2.5]octane Core Structures in Chemical Synthesis and Design
The spiro[2.5]octane skeleton, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a key structural motif in a range of chemical compounds. Its rigid framework is a desirable feature in the design of molecules with specific spatial orientations. The synthesis of this core structure and its derivatives is an active area of research, with various methods developed to construct this unique scaffold. researchgate.netgoogle.comrsc.org Spiro[2.5]octane derivatives are recognized as important intermediates in the production of pharmaceutically active ingredients. google.com The development of efficient synthetic routes to these compounds is crucial for their application in drug discovery and materials science. researchgate.net
Overview of Current Research Landscape on Oxaspiro[2.5]octane Derivatives with Alkyl Substitution
While direct studies on 5,6-Dimethyl-1-oxaspiro[2.5]octane are not extensively documented, research on analogous alkyl-substituted oxaspiro[2.5]octanes provides valuable insights. For instance, compounds such as 6-methyl-1-oxaspiro[2.5]octane and 6,6-dimethyl-1-oxaspiro[2.5]octane are commercially available and utilized in organic synthesis. sigmaaldrich.comsigmaaldrich.com Research in this area often focuses on the synthesis of these compounds and their subsequent chemical transformations. For example, a patent describes the preparation of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane from a corresponding cyclohexanone (B45756) derivative, highlighting its potential as a precursor for fragrance compounds. google.com The position and nature of the alkyl substituents on the cyclohexane ring can significantly influence the stereochemistry and reactivity of the oxirane ring.
Scope and Objectives of the Academic Review Focusing on this compound
Given the nascent stage of research directly concerning this compound, this review aims to consolidate the existing knowledge on closely related structures to build a foundational understanding. The primary objectives are to:
Systematically present the chemical context of the title compound within the broader families of oxaspiro systems and spiro[2.5]octanes.
Infer the potential chemical properties and reactivity of this compound based on documented analogues.
Highlight the significance of the core structures in synthetic chemistry and medicinal applications.
Identify gaps in the current research and propose future directions for the synthesis, characterization, and investigation of this compound.
This review serves as a preliminary guide for researchers interested in exploring the chemistry and potential applications of this specific alkyl-substituted oxaspiro[2.5]octane.
Interactive Data Tables of Related Compounds
Due to the limited availability of experimental data for this compound, the following tables provide information on structurally similar compounds to offer a comparative reference.
Table 1: Properties of 1-Oxaspiro[2.5]octane and its Methylated Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1-Oxaspiro[2.5]octane | 185-70-6 | C₇H₁₂O | 112.17 | Parent spirocycle with an oxirane ring. nih.gov |
| 6-Methyl-1-oxaspiro[2.5]octane | 38709-71-6 | C₈H₁₄O | 126.20 | Monomethylated derivative. |
| 6,6-Dimethyl-1-oxaspiro[2.5]octane | 1407276-99-6 | C₉H₁₆O | 140.22 | Gem-dimethyl substituted derivative. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
5,6-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-7-3-4-9(6-10-9)5-8(7)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZZHZYHLICBWABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1C)CO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5,6 Dimethyl 1 Oxaspiro 2.5 Octane
Ring-Opening Reactions of the Oxirane Moiety
The high ring strain of the oxirane (epoxide) in 5,6-Dimethyl-1-oxaspiro[2.5]octane makes it a prime target for ring-opening reactions. These transformations can be initiated by either nucleophiles or electrophiles, leading to a diverse array of functionalized cyclohexyl derivatives.
The ring-opening of epoxides under basic or neutral conditions with strong nucleophiles proceeds via an SN2 mechanism. libretexts.orgchemistrysteps.com In this pathway, the nucleophile directly attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and the ring to open. For an unsymmetrical epoxide like this compound, the site of nucleophilic attack is governed by sterics. chemistrysteps.com
The two carbons of the oxirane ring are the spiro carbon (C1) and the methylene (B1212753) carbon (C2). The spiro carbon is a quaternary center, making it significantly more sterically hindered than the C2 carbon. Consequently, strong nucleophiles will preferentially attack the less hindered C2 carbon. chemistrysteps.com This reaction is highly regioselective.
A wide variety of nucleophiles can be employed for this transformation, including hydroxide (B78521) ions, alkoxides, amines, cyanide, and organometallic reagents like Grignard reagents. libretexts.orgchemistrysteps.com For example, reaction with a Grignard reagent would result in the formation of a primary alcohol after an acidic workup, extending the carbon chain by two carbons. libretexts.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound
| Reaction Condition | Nucleophile Type | Site of Attack | Major Product Type |
|---|
Under acidic conditions, the epoxide ring is activated by protonation of the oxygen atom, which creates a much better leaving group (a hydroxyl group). masterorganicchemistry.com The nucleophile then attacks one of the carbons of the protonated epoxide. The mechanism has characteristics of both SN1 and SN2 reactions. libretexts.org The C-O bonds begin to break, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. chemistrysteps.commasterorganicchemistry.com
In the case of this compound, the spiro carbon (C1) is more substituted than the C2 carbon. Therefore, in an acid-catalyzed ring-opening, the nucleophile will preferentially attack the spiro carbon (C1). chemistrysteps.commasterorganicchemistry.com This regioselectivity is opposite to that observed under basic conditions. Common reagents for this transformation include aqueous acids (to form diols) or anhydrous hydrohalic acids (to form halohydrins). libretexts.orgmasterorganicchemistry.com
Table 2: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound
| Reaction Condition | Nucleophile Type | Site of Attack | Major Product Type |
|---|
Both nucleophilic and electrophilic ring-opening reactions of epoxides proceed with a high degree of stereoselectivity. The reaction follows an SN2-type pathway where the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond. chemistrysteps.com This backside attack results in an inversion of configuration at the center of attack. youtube.com
For this compound, this means that the incoming nucleophile and the newly formed hydroxyl group will be in a trans or anti orientation to each other in the resulting product. chemistrysteps.com For instance, the acid-catalyzed hydrolysis would yield a trans-diol. The stereochemistry of the spiro[2.5]octane system itself is complex, and the specific diastereomeric products formed would depend on the stereochemistry of the starting epoxide.
Transformations Involving the Spirocyclic System
Beyond the characteristic reactions of the epoxide, the spirocyclic nature of this compound allows for other unique transformations.
Spiro-epoxides can undergo rearrangement reactions, particularly under acidic conditions that favor the formation of carbocation intermediates. The generation of a positive charge at the spiro carbon (C1) during acid-catalyzed ring-opening can initiate skeletal rearrangements. These rearrangements can involve migration of one of the adjacent carbon-carbon bonds of the cyclohexane (B81311) ring, leading to ring expansion and the formation of a new carbocyclic system. The specific outcome of such a rearrangement would be driven by the desire to form a more stable carbocation. The study of related spiro[2.5]octane systems, such as spiro[2.5]octane-5,7-dione, indicates the versatility of this scaffold in synthetic transformations. researchgate.net
The core structure of this compound can be further modified at positions other than the epoxide ring. The existence of related compounds like Methyl this compound-2-carboxylate demonstrates that functionalization is possible. bldpharm.com This carboxylate derivative suggests that the C2 position of the oxirane ring can be functionalized, likely through a synthetic route that builds the spiro-epoxide from an already functionalized precursor.
Additionally, while not specific to this exact molecule in the available literature, the methyl groups on the cyclohexane ring could potentially be functionalized through radical halogenation, although this would likely be unselective and could lead to a mixture of products. The primary and more controlled functionalization strategies focus on the reactivity of the epoxide ring itself.
Catalyzed Reactions of this compound
The reactivity of the oxirane ring in this compound is dominated by ring-opening reactions driven by the release of steric strain. Catalysts play a crucial role in activating the epoxide, thereby facilitating nucleophilic attack and determining the regioselectivity and stereoselectivity of the transformation.
Lewis Acid Catalysis in Spiro Compound Transformations
Lewis acids are versatile catalysts in organic synthesis that function by accepting an electron pair. youtube.com In the context of spiro-epoxides like this compound, a Lewis acid coordinates to the oxygen atom of the oxirane ring. This coordination enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack or rearrangement. youtube.com
The interaction between the Lewis acid and the epoxide can lead to several outcomes:
Skeletal Rearrangements: Strong Lewis acids such as aluminum chloride (AlCl₃) can mediate profound skeletal rearrangements in spirocyclic systems, leading to the formation of new ring structures. rsc.org For instance, substituted spiro[4.5]deca-tetraenes have been shown to rearrange into indene (B144670) derivatives when treated with AlCl₃. rsc.org
Ring-Opening and Annulation: Lewis acids can catalyze the ring-opening of the epoxide followed by an annulation (ring-forming) reaction with a suitable partner. This strategy is used to construct complex polycyclic and bis-spiro frameworks. nih.gov For example, Lewis acid-catalyzed [3+2] annulation of spirocyclic cyclopropanes with olefins yields highly functionalized bis-spirocyclopentane oxindole (B195798) frameworks. nih.gov
Nucleophilic Addition: In the presence of a nucleophile, the Lewis acid-activated epoxide can undergo a ring-opening addition reaction. The regioselectivity of this attack is influenced by both electronic and steric factors, as well as the nature of the Lewis acid-nucleophile pair.
The table below summarizes representative Lewis acid-catalyzed transformations in related spirocyclic systems.
| Catalyst System | Substrate Type | Transformation | Product Type | Ref |
| AlCl₃ | Substituted spiro[4.5]deca-tetraenes | Skeletal Rearrangement | Indene Derivatives | rsc.org |
| Bi(OTf)₃ | 2-Amino-N-arylbenzamides & Ketones | Spiro Annulation | Dihydroquinazolinones | nih.gov |
| Y(OTf)₃ / Chiral N,Nʹ-dioxide ligand | β,γ-Unsaturated 2-acyl imidazoles | Isomerization/α-Michael Addition | 1,5-Dicarbonyl Compounds | researchgate.net |
| BF₃·OEt₂ | Activated spiro-aziridines & Heteroarenes | Ring-Opening Cyclization | Spiro-oxindole-fused pyrroloindolines | researchgate.net |
Brønsted Acid Catalysis in Oxirane Reactivity
Brønsted acids catalyze reactions by donating a proton. youtube.com In the case of oxiranes, the reaction is initiated by the protonation of the epoxide oxygen. youtube.comtransformationtutoring.com This protonation creates a highly reactive intermediate, which is significantly more electrophilic than the neutral epoxide.
The general mechanism for Brønsted acid-catalyzed ring-opening of an epoxide involves two key steps:
Protonation: The epoxide oxygen is protonated by the acid, forming a protonated epoxide. This step increases the electron-accepting ability of the molecule. youtube.com
Nucleophilic Attack: A nucleophile attacks one of the carbons of the protonated epoxide. Under acidic conditions, the nucleophilic attack generally occurs at the more substituted carbon because that carbon can better stabilize the developing partial positive charge in the transition state (Sₙ1-like character). transformationtutoring.comkhanacademy.org This results in the ring opening and the formation of a trans-1,2-disubstituted product. transformationtutoring.com
In the case of this compound, acid-catalyzed hydrolysis (using water as the nucleophile) would be expected to yield a diol. The attack would preferentially occur at the tertiary spiro carbon (C-3) over the secondary carbon (C-2) of the oxirane ring. Theoretical studies on propylene (B89431) oxide hydrolysis show that the reaction can proceed through various Sₙ1 and Sₙ2-like mechanisms, with the energy barriers and favored pathways being highly dependent on the reaction conditions, including the presence of solvent molecules that can form hydrogen bonds. unicamp.br
| Catalyst Type | General Reaction | Regioselectivity | Product | Ref |
| Brønsted Acid (e.g., H₃O⁺) | Epoxide Hydrolysis | Attack at the more substituted carbon | trans-Diol | transformationtutoring.comresearchgate.net |
| Chiral Phosphoric Acid | Asymmetric Protonation | Enantioselective | Chiral Ketones | nih.gov |
Transition Metal-Catalyzed Transformations of Spiro Systems
Transition metal catalysts offer a powerful and diverse platform for the transformation of epoxides and spirocyclic compounds, often enabling reactions and selectivities that are not achievable with other catalytic methods. nih.govsioc-journal.cn These catalysts can engage in various catalytic cycles involving oxidative addition, reductive elimination, and insertion reactions.
Key transition metal-catalyzed reactions applicable to spiro-epoxides include:
Asymmetric Ring Opening (ARO): Chiral transition metal complexes can catalyze the enantioselective ring-opening of meso- or racemic epoxides with a variety of nucleophiles. This is a highly efficient method for constructing chiral molecules. sioc-journal.cn For instance, a Co(II)/bisoxazoline catalyst has been used for the stereoconvergent ring-opening allylation of spiroepoxyoxindoles. rsc.org
Intramolecular Epoxidation: Rhodium catalysts can facilitate the intramolecular epoxidation of certain carbonyl compounds to form spiro-oxiranes. researchgate.net
Cycloaddition and Annulation Reactions: Palladium catalysts have been employed in C-H arylation reactions to form spirooxindoles, while Rhodium(III) catalysts can perform dual C-H activation to create axially chiral spirocycles. rsc.org
The choice of metal, ligand, and reaction conditions is critical in directing the outcome of these transformations.
| Catalyst System | Substrate Type | Transformation | Product Type | Ref |
| Pd(OAc)₂ / PCy₃ | Cyclopropanes | C-H Arylation | 3,3'-Spirooxindoles | rsc.org |
| Rh(II) | Diazo compounds & Carbonyls | Intramolecular Epoxidation | Macrocyclic spiro-oxiranes | researchgate.net |
| Co(II) / Bisoxazoline | Spiroepoxyoxindoles & Allylboron | Asymmetric Ring Opening | Chiral Oxindoles | rsc.org |
| [Rh(III) cat. 10] | N/A | Dual C-H Activation | Axially Chiral Spirocycles | rsc.org |
Spectroscopic and Conformational Analysis of 5,6 Dimethyl 1 Oxaspiro 2.5 Octane
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Strain Effects
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups and probing the effects of ring strain.
In 5,6-Dimethyl-1-oxaspiro[2.5]octane, the key functional groups are the epoxide ring and the alkyl C-H bonds of the methyl and cyclohexane (B81311) groups. The three-membered epoxide ring is highly strained, and this strain influences its vibrational frequencies.
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges. Specific values require experimental measurement.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |
| C-H stretch (epoxide) | 3000 - 3100 | Medium | Medium | |
| C-H stretch (alkyl) | 2850 - 3000 | Strong | Strong | |
| C-O-C asymmetric stretch (epoxide) | 1250 - 1280 | Strong | Weak | Often referred to as the "ring breathing" mode. |
| C-O symmetric stretch (epoxide) | 810 - 950 | Medium-Strong | Medium | |
| C-C stretch (epoxide) | 800 - 880 | Weak | Medium |
The high degree of ring strain in the epoxide ring results in characteristic vibrational bands. The asymmetric C-O-C stretching vibration, typically appearing around 1250 cm⁻¹, is a strong and diagnostically useful band in the IR spectrum. mdpi.com The Raman spectrum, on the other hand, is often more sensitive to the symmetric vibrations of the molecule.
The vibrational spectra can also provide conformational information. The C-H bending and rocking modes in the 1450-750 cm⁻¹ region can be sensitive to the local environment and conformation of the cyclohexane ring. While detailed conformational analysis from IR and Raman spectra alone can be complex, they provide a valuable fingerprint of the molecule that can be compared with theoretical calculations to support structural assignments.
X-ray Crystallography for Solid-State Structure and Conformational Insights
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. purdue.edu By diffracting X-rays off a single crystal of this compound, it is possible to obtain highly accurate measurements of bond lengths, bond angles, and torsional angles.
This technique would unambiguously establish the relative stereochemistry of the methyl groups as either cis or trans. Furthermore, it would reveal the preferred conformation of the cyclohexane ring in the crystal lattice, which is expected to be a chair conformation. The analysis would show whether the methyl groups and the spiro-epoxide moiety occupy axial or equatorial positions.
The structural parameters obtained from X-ray crystallography, such as the C-C and C-O bond lengths within the epoxide ring, can provide a quantitative measure of the ring strain. These experimental values can be compared to those of less strained cyclic ethers to highlight the effects of the spiro-fusion and the three-membered ring. The packing of the molecules in the unit cell can also be studied, revealing any intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, that might influence the solid-state conformation.
Microwave Spectroscopy for Gas-Phase Molecular Structure and Conformational Equilibrium
Microwave spectroscopy is a high-resolution technique used to determine the rotational spectra of molecules in the gas phase. umn.edu From the analysis of the rotational spectrum, highly precise rotational constants can be obtained. osu.eduresearchgate.net These constants are directly related to the moments of inertia of the molecule, and thus provide detailed information about its gas-phase structure.
For this compound, microwave spectroscopy could potentially distinguish between different conformers that may exist in the gas phase. nsf.gov For example, if both chair conformers (with axial/equatorial methyl groups) are present in significant populations, it might be possible to observe and assign the rotational spectra of each. The relative intensities of the spectral lines can then be used to determine the relative energies and abundance of the conformers in the conformational equilibrium. nsf.gov
The technique is also sensitive to isotopic substitution. By measuring the rotational spectra of different isotopologues (e.g., containing ¹³C or deuterium), a more detailed and accurate molecular structure can be determined through Kraitchman's equations. The dipole moment of the molecule can also be precisely measured from the Stark effect in the microwave spectrum, providing further insight into the electronic distribution within the molecule.
Mass Spectrometry for Fragmentation Pathways and Mechanistic Information
Mass spectrometry is a pivotal analytical technique for elucidating the structure of organic compounds, including complex molecules like this compound. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering insights into the connectivity and stability of different parts of the molecule. While specific, detailed fragmentation studies on this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from the well-established fragmentation behavior of related structural motifs, such as epoxides, cyclic ethers, and substituted cyclohexanes. libretexts.orglibretexts.org
Under electron ionization (EI), the this compound molecule is expected to form a molecular ion (M•+). This high-energy radical cation then undergoes a series of fragmentation reactions, primarily driven by the presence of the strained epoxide ring and the hydrocarbon framework. The resulting fragment ions are detected based on their mass-to-charge ratio (m/z), and their relative abundance provides clues to the stability of the ions and the favorability of the fragmentation pathways.
The primary fragmentation processes anticipated for this compound include:
Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation for ethers and involves the cleavage of a bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu In the context of the spiro-epoxide, this can occur at the C-C bond of the cyclohexane ring attached to the spiro carbon.
Ring Opening of the Epoxide: The high strain of the three-membered oxirane ring makes it susceptible to ring-opening upon ionization, leading to a more stable open-chain radical cation that can undergo further fragmentation.
Cleavage of the Cyclohexane Ring: Similar to the fragmentation of cyclohexane and its derivatives, the six-membered ring can undergo cleavage, often leading to the loss of small neutral molecules like ethene (C2H4). docbrown.info
Loss of Alkyl Radicals: The methyl substituents on the cyclohexane ring can be lost as methyl radicals (•CH3), leading to fragment ions with a mass difference of 15 amu.
These fragmentation pathways lead to the formation of a series of characteristic ions. The proposed major fragmentation pathways and the resulting ions are detailed below.
Table 1: Proposed Key Fragmentation Ions of this compound
| m/z Value | Proposed Ion Structure | Proposed Fragmentation Pathway |
| 154 | [C10H18O]•+ | Molecular Ion (M•+) |
| 139 | [C9H15O]+ | Loss of a methyl radical (•CH3) from the cyclohexane ring. |
| 125 | [C8H13O]+ | Loss of an ethyl radical (•C2H5) or two methyl radicals. |
| 111 | [C7H11O]+ | Cleavage of the cyclohexane ring with loss of a C3H7 fragment. |
| 97 | [C6H9O]+ | Further fragmentation of the cyclohexane ring. |
| 83 | [C5H7O]+ | Alpha-cleavage and subsequent rearrangements. |
| 69 | [C4H5O]+ or [C5H9]+ | Complex rearrangements following ring opening. |
| 55 | [C3H3O]+ or [C4H7]+ | Common fragment in the mass spectra of cyclic compounds. docbrown.info |
| 43 | [C2H3O]+ or [C3H7]+ | Often corresponds to an acetyl group or an isopropyl cation. |
Detailed Mechanistic Insights:
The initial ionization event creates the molecular ion at m/z 154. One of the most probable initial fragmentation steps is the homolytic cleavage of one of the C-O bonds in the epoxide ring. This would result in a diradical cation which can then rearrange.
A significant fragmentation pathway likely involves the cleavage of the C-C bond of the oxirane ring, a common route for epoxides. nih.gov This can lead to the formation of a stable carbocation. For instance, cleavage of the C-C bond of the epoxide followed by the loss of a neutral molecule like carbon monoxide (CO) is a possibility, though less common for simple epoxides.
More characteristic would be the alpha-cleavage at the spiro-carbon. Cleavage of the C-C bond of the cyclohexane ring attached to the spiro center would lead to a resonance-stabilized cation. The subsequent loss of the dimethyl-substituted portion of the cyclohexane ring in a stepwise or concerted manner would generate a series of fragment ions.
The fragmentation of the cyclohexane ring itself is expected to contribute significantly to the mass spectrum. The loss of a C2H4 (ethene) moiety from the cyclohexane ring is a well-documented fragmentation pathway for cyclohexanes and would result in an ion at m/z 126. docbrown.info Subsequent losses of methyl groups from this ion could also occur.
The presence of two methyl groups on the cyclohexane ring at positions 5 and 6 introduces specific fragmentation possibilities. The loss of one methyl group (•CH3) would lead to a prominent peak at m/z 139. The loss of the second methyl group or an ethyl group would result in a peak at m/z 124 or 125.
Theoretical and Computational Studies on 5,6 Dimethyl 1 Oxaspiro 2.5 Octane
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations provide a powerful lens for examining the intricate details of molecular structures and electronic properties at the atomic level. For molecules like 5,6-Dimethyl-1-oxaspiro[2.5]octane, where experimental data may be scarce, these computational methods are indispensable.
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for predicting the geometric and energetic properties of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. This allows for the precise calculation of bond lengths, bond angles, and dihedral angles.
For the parent 1-oxaspiro[2.5]octane system, and by extension its methylated derivatives, these calculations can predict the strain in the three-membered epoxide ring and the puckering of the cyclohexane (B81311) ring. The introduction of methyl groups at the C5 and C6 positions is expected to influence the local geometry. For instance, the C-C bond lengths within the cyclohexane ring and the C-O bonds of the epoxide will be subtly altered by the electronic and steric effects of the methyl substituents.
While specific DFT calculations for this compound are not widely published, data for related structures can provide a reference. The table below shows typical bond lengths and angles for the parent 1-oxaspiro[2.5]octane that would be the starting point for analyzing the 5,6-dimethyl derivative. The presence of methyl groups would likely lead to a slight elongation of adjacent C-C bonds and could induce steric compression that alters the cyclohexane ring's chair conformation.
| Parameter | Typical Value | Expected Influence of 5,6-Dimethyl Substitution |
|---|---|---|
| C(spiro)-O Bond Length (Å) | ~1.45 | Minor change due to inductive effects. |
| C(spiro)-C(ring) Bond Length (Å) | ~1.52 | Slight elongation possible depending on stereochemistry. |
| C-C-C Angle in Cyclohexane (°) | ~111° | Distortion from ideal tetrahedral angle due to methyl group steric hindrance. |
| O-C-C Angle in Epoxide (°) | ~60° | Largely constrained by the three-membered ring structure. |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. nih.gov This allows for the investigation of electronic interactions, such as hyperconjugation, which are crucial for understanding molecular stability and reactivity.
In this compound, NBO analysis would reveal the nature of the C-O and C-C bonds, the hybridization of the atoms, and the distribution of electron density. nih.gov A key aspect would be the analysis of hyperconjugative interactions between filled (donor) orbitals and empty (acceptor) orbitals. For example, the interaction between a C-H or C-C sigma (σ) bonding orbital and an adjacent C-O sigma-antibonding (σ*) orbital can indicate the electronic stabilization within the molecule. The strength of these interactions, often evaluated using second-order perturbation theory, provides a quantitative measure of their importance. bldpharm.com
For the epoxide ring, NBO analysis would quantify the polarization of the C-O bonds and the nature of the oxygen lone pairs. The analysis would also shed light on how the electron-donating methyl groups at the C5 and C6 positions influence the electron density throughout the spirocyclic system.
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Significance |
|---|---|---|
| σ(C-C) -> σ(C(spiro)-O) | 1.5 - 3.0 | Ring strain and electronic delocalization. |
| σ(C-H) -> σ(C-C) | 2.0 - 5.0 | Standard hyperconjugation stabilizing the cyclohexane ring. |
| LP(O) -> σ*(C(spiro)-C) | ~1.0 | Interaction of oxygen lone pair with the cyclohexane ring. |
Conformational Landscape Exploration and Energy Minima of Spiro[2.5]octane Systems
The flexibility of the six-membered cyclohexane ring means that spiro[2.5]octane systems can exist in various conformations. Identifying the most stable conformations (energy minima) and the barriers between them is key to understanding the molecule's behavior.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is less computationally expensive than quantum mechanics, making it suitable for exploring the conformational landscape of larger molecules. Studies on the parent 1-oxaspiro[2.5]octane and its 6,6-dimethyl derivative have shown that the cyclohexane ring predominantly adopts a chair conformation. chemspider.com
For this compound, there would be multiple chair conformers depending on whether the methyl groups are in axial or equatorial positions and their cis/trans relationship. Molecular mechanics calculations can be used to estimate the relative energies of these conformers. The diequatorial conformation is generally expected to be the most stable due to reduced steric strain.
Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms over time. This provides insight into the dynamic behavior of the molecule, including conformational changes and vibrational motions. An MD simulation of this compound would reveal the preferred conformations at a given temperature and the pathways for interconversion between them.
A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. By systematically changing specific dihedral angles (a process known as a PES scan), one can map out the energy landscape and identify stable conformers (valleys) and the transition states that connect them (saddle points).
For this compound, a PES scan could be performed by rotating around the C-C bonds of the cyclohexane ring. This would reveal the energy barriers for ring-flipping and identify all possible low-energy conformations, such as chair, twist-boat, and boat forms. Such scans are critical for confirming the findings of molecular mechanics and providing a more detailed picture of the molecule's flexibility. For related substituted 1,3-dioxanes, computational studies have successfully mapped these complex potential energy surfaces. researchgate.net
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By calculating the structures and energies of reactants, products, and, most importantly, transition states, chemists can understand the detailed pathway of a reaction.
For a spiro-epoxide like this compound, a common reaction is epoxide ring-opening, which can be initiated by an acid or a nucleophile. Transition state calculations, typically using DFT methods, can be employed to locate the high-energy structure that represents the barrier to this reaction. nist.gov
The transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other directions. nih.gov Locating this structure requires specialized algorithms. sigmaaldrich.comnih.gov Once found, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter for determining the reaction rate. For this compound, these calculations could predict, for example, whether a nucleophile would preferentially attack the spiro carbon or the other carbon of the epoxide, and how the methyl groups influence this regioselectivity.
Energetic Barriers for Ring-Opening Reactions
The strained three-membered oxirane ring in this compound is susceptible to ring-opening reactions, which can proceed through various mechanisms under thermal or catalytic conditions. Computational studies are instrumental in elucidating the energetic pathways of these transformations. By calculating the potential energy surface, the transition state structures and activation energies for different ring-opening scenarios can be determined.
For instance, the acid-catalyzed ring-opening would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack. The regioselectivity of this attack—whether it occurs at the more or less substituted carbon of the oxirane—is a key question that can be addressed by computing the energy barriers for both pathways. The relative stability of the resulting carbocation intermediates would play a crucial role in determining the major product.
A hypothetical data table illustrating the kind of information that could be generated from such a study is presented below. These values would be obtained from methods such as Density Functional Theory (DFT) or ab initio calculations.
Table 1: Calculated Energetic Barriers for a Postulated Acid-Catalyzed Ring-Opening of this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic attack at C2 | Value | Value |
| Nucleophilic attack at C3 | Value | Value |
| Rearrangement to ketone | Value | Value |
Note: The values in this table are hypothetical and would require specific computational studies to be determined.
Prediction of Stereochemical Outcomes in Transformations
The presence of stereocenters at the 5 and 6 positions of the cyclohexane ring, as well as the spirocyclic nature of the molecule, makes the prediction of stereochemical outcomes in its reactions a complex but critical task. Computational modeling can predict the preferred conformations of the reactant and the transition states, thereby forecasting the stereochemistry of the products.
For example, in a reduction of the oxirane ring, the approach of the reducing agent would be influenced by the steric hindrance imposed by the methyl groups on the cyclohexane ring. By calculating the energies of the different diastereomeric transition states, one can predict which product isomer will be formed preferentially. This is particularly important in the synthesis of complex molecules where precise control of stereochemistry is essential.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the identification and characterization of new or elusive compounds.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for structure elucidation in organic chemistry. DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts.
By comparing the calculated NMR data for different possible isomers or conformers of this compound with experimental spectra (if available), a definitive structural assignment can be made. Even in the absence of experimental data, predicted spectra serve as a valuable reference.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Diastereomer of this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C2 | Value | H2a, H2b | Value, Value |
| C3 | Value | - | - |
| C4 | Value | H4a, H4b | Value, Value |
| C5 | Value | H5 | Value |
| C6 | Value | H6 | Value |
| C7 | Value | H7a, H7b | Value, Value |
| C8 | Value | H8a, H8b | Value, Value |
| 5-CH₃ | Value | H₃ | Value |
| 6-CH₃ | Value | H₃ | Value |
Note: The values in this table are hypothetical and would be dependent on the specific diastereomer and computational method used.
Vibrational Frequency Calculations
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks observed in an IR spectrum. These calculations not only help in the interpretation of experimental spectra but can also be used to confirm that a calculated structure corresponds to a stable minimum on the potential energy surface (i.e., no imaginary frequencies).
The calculated IR spectrum for this compound would be expected to show characteristic peaks for C-H stretching, C-O-C stretching of the ether, and the breathing mode of the oxirane ring.
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Oxirane Ring Breathing | Value |
| C-O-C Asymmetric Stretch | Value |
| C-H Stretch (Cyclohexane) | Value |
| C-H Stretch (Methyl) | Value |
Note: The values in this table are hypothetical and would be derived from computational frequency analysis.
Exploration of 5,6 Dimethyl 1 Oxaspiro 2.5 Octane in Specialized Chemical Applications
Role as Chiral Building Blocks in Asymmetric Synthesis
The presence of multiple stereocenters in 5,6-Dimethyl-1-oxaspiro[2.5]octane inherently makes it a chiral molecule. This chirality is a critical feature in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. In pharmaceutical development, for instance, different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other inactive or even harmful. nih.gov
While direct studies detailing the use of this compound as a chiral building block are not extensively documented, the principles of asymmetric synthesis suggest its potential. The fixed spatial arrangement of its methyl groups and the reactive epoxide ring can be used to direct the stereochemical outcome of chemical reactions. The oxirane ring is susceptible to nucleophilic attack, which can proceed with high stereoselectivity, allowing for the introduction of new functional groups in a controlled manner. This makes chiral epoxides valuable precursors for the synthesis of complex molecules such as pharmaceuticals and natural products. The stereochemistry of related 1-oxaspiro[2.5]octanes has been shown to be crucial for their interaction with enzymes, highlighting the importance of stereochemical control.
Application in Materials Chemistry (e.g., Polymer Precursors, Monomers for Ring-Opening Polymerization)
In materials chemistry, cyclic compounds, particularly those containing strained rings like epoxides, are valuable as monomers for ring-opening polymerization (ROP). This type of polymerization can lead to polymers with unique properties that are not achievable through conventional chain-growth polymerization. The epoxide ring in this compound can be opened under catalytic conditions to form a linear polymer.
The resulting polymer would feature a repeating unit derived from the dimethylcyclohexane backbone, which could impart specific physical properties such as thermal stability and rigidity to the material. Research on the closely related 6-Methyl-1-oxaspiro[2.5]octane indicates its utility in polymer and material science for enhancing mechanical and thermal properties. The incorporation of this spirocyclic structure into polymer matrices has been shown to improve the durability and thermal stability of coatings. It is plausible that this compound could serve a similar function as a polymer precursor or an additive to modify the characteristics of existing polymers.
Investigation as Molecular Scaffolds for Library Synthesis in Chemical Biology (Focus on Scaffold Utility)
The rigid and three-dimensional structure of this compound makes it an attractive scaffold for the synthesis of compound libraries in chemical biology. A molecular scaffold serves as a core structure onto which a variety of functional groups can be attached, leading to a diverse set of molecules for screening for biological activity. The spirocyclic nature of this compound provides a well-defined spatial arrangement of substituents.
The utility of related spirocyclic frameworks in medicinal chemistry is well-established, as they allow for the creation of constrained structures that can mimic the conformations of natural ligands for biological targets. The epoxide ring of this compound is a key reactive handle that can be opened by a wide range of nucleophiles, enabling the facile generation of a library of derivatives. Each derivative would maintain the core dimethyl-spirooctane structure but would be decorated with different functional groups, providing a collection of compounds for high-throughput screening against enzymes or receptors.
Use as Synthetic Intermediates for Agrochemicals and Specialty Chemicals
The reactivity of the epoxide ring makes this compound a versatile synthetic intermediate. The ring can be opened under acidic or basic conditions with a variety of nucleophiles, including water, alcohols, amines, and thiols, to introduce diverse functional groups. This versatility allows for the construction of more complex molecules from a relatively simple starting material.
Related oxaspiro[2.5]octane derivatives serve as valuable intermediates in organic synthesis. For example, 6-Methyl-1-oxaspiro[2.5]octane is used as an electrophilic intermediate in reactions with organolithium reagents to synthesize complex molecules. Furthermore, other substituted oxaspiro compounds are used in the production of fragrances and flavoring agents due to their unique chemical properties. Given these precedents, this compound could potentially be a precursor for the synthesis of new agrochemicals or other specialty chemicals where the specific substitution pattern and stereochemistry of the dimethylcyclohexane ring could impart desired properties.
Design and Synthesis of Advanced Functional Materials Incorporating the Spiro Core
The unique spirocyclic core of this compound can be incorporated into the structure of advanced functional materials to tailor their properties. The rigidity and defined stereochemistry of the spiro-junction can influence the macroscopic properties of a material, such as its thermal, mechanical, and optical characteristics.
Research on the related 6-Methyl-1-oxaspiro[2.t]octane has shown that its inclusion in polymer matrices can enhance the durability and thermal stability of coatings. This suggests that the spiro core can act as a reinforcing agent within a material's structure. By extension, this compound could be used in the design of new polymers, resins, or composite materials where high thermal stability and mechanical strength are required. The specific placement of the two methyl groups on the cyclohexane (B81311) ring would further influence the packing and intermolecular interactions within the material, offering a route to fine-tune its properties.
Compound Data
Interactive Table of Related Oxaspiro[2.5]octane Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Oxaspiro[2.5]octane | C₇H₁₂O | 112.17 | 185-70-6 |
| 6-Methyl-1-oxaspiro[2.5]octane | C₈H₁₄O | 126.20 | 38709-71-6 |
| 6,6-Dimethyl-1-oxaspiro[2.5]octane | C₉H₁₆O | 140.22 | 1407276-99-6 |
| 2,2,6-Trimethyl-1-oxaspiro[2.5]octane | C₁₀H₁₈O | 154.25 | 5718-78-5 |
| 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile | C₁₀H₁₅NO | 165.23 | Not Available |
| Methyl this compound-2-carboxylate | C₁₁H₁₈O₃ | 198.26 | 1561868-88-9 |
Future Directions and Emerging Research Avenues for 5,6 Dimethyl 1 Oxaspiro 2.5 Octane Chemistry
Development of Novel Stereoselective Methodologies for Spiro System Construction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for complex molecules like spirocycles. rsc.org Future research will undoubtedly focus on creating new and more efficient stereoselective methods for constructing the 1-oxaspiro[2.5]octane framework.
Key areas of development are expected to include:
Asymmetric Catalysis: The use of chiral catalysts, including both transition metal complexes and organocatalysts, will be pivotal in achieving high enantioselectivity in the synthesis of spiroepoxides. rsc.orgrsc.org Research will likely target the design of new ligands and catalysts that can effectively control the facial selectivity of epoxidation and other key bond-forming reactions.
Substrate-Controlled Syntheses: Exploiting the inherent stereochemistry of starting materials to direct the formation of the spirocyclic system is another promising avenue. This approach can offer a powerful and predictable way to access specific stereoisomers.
Domino and Tandem Reactions: The development of cascade reactions that form multiple bonds in a single operation offers a highly efficient route to complex spirocycles. acs.org Future work will likely focus on designing novel domino sequences that can rapidly assemble the 5,6-dimethyl-1-oxaspiro[2.5]octane core from simple precursors. A short, five-step synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one from vanillin (B372448) has been described, yielding the racemic spiroether with high diastereomeric excess. nih.gov
| Methodology | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Catalysis | Utilization of chiral catalysts to induce stereoselectivity. | High enantiomeric excesses, catalytic nature allows for small amounts of chiral material. | Development of new ligands and organocatalysts. rsc.orgrsc.org |
| Substrate-Controlled Synthesis | Use of chiral starting materials to direct stereochemical outcomes. | Predictable stereochemical control based on starting material. | Design of chiral synthons and auxiliaries. |
| Domino/Tandem Reactions | Multi-step reactions occurring in a single pot. | Increased efficiency, reduced waste, and step economy. acs.org | Discovery of novel cascade sequences for spirocycle formation. |
Integration into Catalytic Systems for Enhanced Efficiency and Selectivity
The unique structural features of spiro compounds make them attractive candidates for use as ligands or scaffolds in catalytic systems. The fixed spatial orientation of substituents on the spirocyclic framework can create well-defined chiral pockets, leading to enhanced selectivity in catalytic transformations.
Future research in this area will likely involve:
Chiral Ligand Development: The synthesis of novel chiral spirocyclic ligands for transition metal catalysis is a burgeoning field. These ligands can be designed to fine-tune the steric and electronic properties of the metal center, thereby controlling the outcome of catalytic reactions.
Organocatalysis: Spirocyclic structures can serve as the core of new organocatalysts. For instance, spirocyclic amines or phosphoric acids could be employed in a variety of asymmetric transformations.
Biocatalysis: The use of enzymes to perform reactions on spirocyclic substrates or the incorporation of spirocyclic moieties into enzyme active sites could lead to highly selective and environmentally friendly catalytic processes. acs.org A biocatalytic approach for creating spiro-oxazolidinones from spiro-epoxides has been demonstrated using halohydrin dehalogenase. acs.org
Exploration of Photocatalytic and Electrocatalytic Transformations of Spiro Compounds
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. youtube.com These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.
Emerging research in this domain includes:
Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the construction of complex molecules, including spirocycles. researchgate.netacs.org This approach can be used to generate radical intermediates that can participate in a variety of bond-forming reactions. For instance, the dearomative cyclization of various compounds to form spirocycles has been achieved using photoredox catalysis. researchgate.netacs.org
Electrosynthesis: The use of electricity to mediate the synthesis of spiro compounds is a relatively unexplored but promising area. Electrosynthesis can provide a high degree of control over reaction conditions and can often be performed without the need for stoichiometric reagents.
Photo-switchable Catalysts: Spiro compounds can be designed to act as photo-switchable catalysts, where their catalytic activity can be turned on or off by irradiation with light of a specific wavelength. google.com
| Catalytic Method | Energy Source | Key Advantages | Potential Applications |
|---|---|---|---|
| Photoredox Catalysis | Visible Light | Mild reaction conditions, generation of reactive radical intermediates. researchgate.netacs.org | Construction of complex spirocycles, dearomatization reactions. researchgate.net |
| Electrosynthesis | Electricity | High level of control, reduced use of reagents. youtube.com | Selective functionalization of spirocyclic frameworks. |
| Photo-switchable Catalysis | Light | Temporal and spatial control over catalytic activity. google.com | "Smart" catalytic systems with on-demand activity. |
Advanced Materials Science Applications and Nanotechnology Integration
The rigid and well-defined three-dimensional structures of spiro compounds make them attractive building blocks for the creation of advanced materials with unique properties. mdpi.com
Future research directions in this area may include:
Polymers and Dendrimers: Incorporating spirocyclic units into the backbone of polymers or as the core of dendrimers can lead to materials with novel topologies and properties, such as enhanced thermal stability or specific host-guest recognition capabilities.
Molecular Switches and Sensors: The conformational changes that can be induced in certain spirocyclic systems by external stimuli (e.g., light, pH) make them promising candidates for the development of molecular switches and sensors.
Nanotechnology Integration: The integration of spiro compounds with nanomaterials, such as nanoparticles or carbon nanotubes, could lead to hybrid materials with synergistic properties. nih.gov For example, spirocyclic molecules could be used to functionalize the surface of nanoparticles to control their aggregation or to act as delivery vehicles for therapeutic agents. nih.gov
Bio-inspired Synthetic Approaches and Mechanistic Studies in Chemical Interactions (Non-Clinical Focus)
Nature provides a rich source of inspiration for the design and synthesis of complex molecules. nih.gov Many natural products possess spirocyclic architectures and exhibit remarkable biological activities. wikipedia.org
Future research will likely focus on:
Biomimetic Synthesis: The development of synthetic strategies that mimic the biosynthetic pathways of naturally occurring spiro compounds can provide efficient and elegant routes to these complex molecules.
Mechanistic Investigations: A deeper understanding of the non-covalent interactions that govern the behavior of spirocyclic molecules is crucial for their rational design. nih.gov Studies focusing on conformational analysis, host-guest chemistry, and intermolecular interactions will provide valuable insights into their chemical behavior.
Privileged Scaffolds: Spirocycles are often considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are able to bind to multiple biological targets. nih.gov Non-clinical research will continue to explore the fundamental chemical interactions that underpin this promiscuity, providing a basis for the future design of therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dimethyl-1-oxaspiro[2.5]octane, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves multi-step processes. For example, analogous spiroethers (e.g., Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate) are synthesized via cyclopropanation followed by esterification or ring-closing reactions . Key optimization steps include:
- Reagent Selection : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclopropanation.
- Temperature Control : Low temperatures (-20°C to 0°C) to minimize side reactions in sensitive steps.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate pure spirocyclic products.
Yield improvements (from ~40% to >60%) are achievable by iterative adjustment of stoichiometry and solvent polarity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure. For example, quaternary carbons in the spiro center appear as distinct signals at δ 90-110 ppm in ¹³C NMR .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected m/z for C₉H₁₄O is 138.1045).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How does the steric and electronic environment of the spirocyclic core influence its reactivity in common organic transformations?
- Methodological Answer : The spirocyclic structure imposes steric constraints, limiting access to certain reaction sites. For example:
- Oxidation : The ether oxygen in 1-oxaspiro compounds can stabilize adjacent carbocations, directing oxidation to specific positions (e.g., ketone formation at C4 in related compounds) .
- Reduction : LiAlH₄ selectively reduces ester groups over ethers in Methyl 6-ethyl derivatives, preserving the spiro core .
Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, MD) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. For example, methyl groups at C5/C6 increase steric bulk, reducing binding entropy in enzyme pockets .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to predict binding affinities. Adjust substituents to improve hydrophobic interactions or hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .
Q. What experimental strategies resolve contradictions in reported reactivity data for spirocyclic ethers under acidic or basic conditions?
- Methodological Answer : Discrepancies often arise from subtle differences in reaction setups. To address this:
- Replicate Studies : Reproduce conflicting results using identical reagents (e.g., confirm HCl concentration in hydrolysis).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., epoxide ring-opening vs. ether cleavage) .
- Control Experiments : Test stability of the spiro core under varying pH (e.g., pH 2–12 buffers) to map degradation pathways .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in the ring-opening reactions of this compound?
- Methodological Answer :
- Synthesis of Labeled Analogs : Introduce ¹³C at the spiro carbon via labeled cyclopropane precursors (e.g., ¹³C-CH₂N₂).
- Tracing Reaction Pathways : Monitor ¹³C NMR shifts during acid-catalyzed ring-opening to distinguish between concerted vs. stepwise mechanisms.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ²H-labeled vs. unlabeled compounds to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
